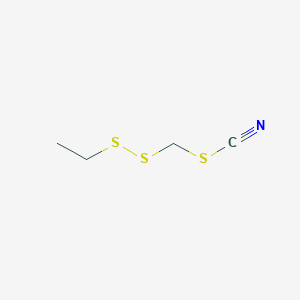
(Ethyldisulfanyl)methyl thiocyanate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Ethyldisulfanyl)methyl thiocyanate is an organic compound characterized by the presence of both disulfide and thiocyanate functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (Ethyldisulfanyl)methyl thiocyanate typically involves the reaction of ethyl disulfide with methyl thiocyanate under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and solvent, are optimized to achieve high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors. This method ensures consistent product quality and allows for efficient scaling up of the production process. The use of automated systems and advanced monitoring techniques helps in maintaining the desired reaction conditions and minimizing impurities.
Analyse Des Réactions Chimiques
Types of Reactions
(Ethyldisulfanyl)methyl thiocyanate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the disulfide bond to thiols.
Substitution: The thiocyanate group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Corresponding substituted products depending on the nucleophile used.
Applications De Recherche Scientifique
(Ethyldisulfanyl)methyl thiocyanate has several applications in scientific research:
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of (Ethyldisulfanyl)methyl thiocyanate involves its interaction with molecular targets through its thiocyanate and disulfide groups. These interactions can lead to the modulation of biological pathways and the inhibition of specific enzymes. The compound’s ability to form disulfide bonds with thiol-containing biomolecules is a key aspect of its mechanism of action.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (Methyldisulfanyl)methyl thiocyanate
- Ethanethiol
- Methanethiol
Comparison
(Ethyldisulfanyl)methyl thiocyanate is unique due to the presence of both ethyl and thiocyanate groups, which confer distinct chemical properties compared to similar compounds. For instance, (Methyldisulfanyl)methyl thiocyanate has a methyl group instead of an ethyl group, leading to differences in reactivity and applications. Ethanethiol and methanethiol, on the other hand, lack the thiocyanate group, making them less versatile in certain chemical reactions.
Propriétés
Numéro CAS |
61079-31-0 |
|---|---|
Formule moléculaire |
C4H7NS3 |
Poids moléculaire |
165.3 g/mol |
Nom IUPAC |
(ethyldisulfanyl)methyl thiocyanate |
InChI |
InChI=1S/C4H7NS3/c1-2-7-8-4-6-3-5/h2,4H2,1H3 |
Clé InChI |
DSNKXXQYBCMIEH-UHFFFAOYSA-N |
SMILES canonique |
CCSSCSC#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-{3-[(Trimethylsilyl)oxy]but-3-enoyl}pyrrolidin-2-one](/img/structure/B14592344.png)
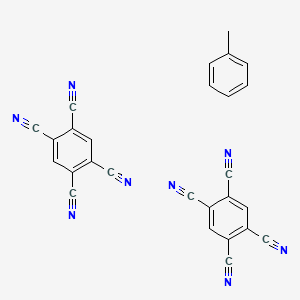
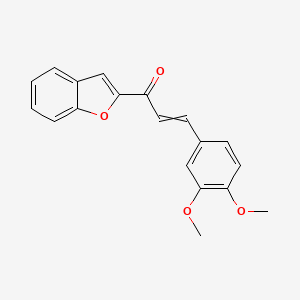
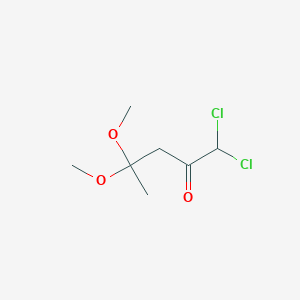
methyl}(ethoxymethoxy)oxophosphanium](/img/structure/B14592358.png)




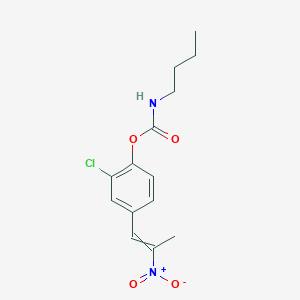
![3-(Methylsulfanyl)-3-{[2-(methylsulfanyl)ethyl]amino}-1-phenylprop-2-EN-1-one](/img/structure/B14592376.png)
![3-[(1H-Indol-3-yl)sulfanyl]-3-phenylprop-2-enoic acid](/img/structure/B14592385.png)
![2,5-Bis[(3-hydroxyphenyl)methylidene]cyclopentan-1-one](/img/structure/B14592393.png)

